Cas no 13468-92-3 (Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI))
13468-92-3 structure
Product Name:Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI)
CAS No:13468-92-3
MF:C33H45O3P
MW:520.682370901108
CID:190865
PubChem ID:83504
Update Time:2025-04-19
Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI)
- tris(6-tert-butyl-m-tolyl) phosphite
- Einecs 236-726-1
- Phosphorous acid tris(2-tert-butyl-5-methylphenyl) ester
- Phosphorous acid tris[2-(1,1-dimethylethyl)-5-methylphenyl] ester
- tris(2-t-butyl-5-methylphenyl) phosphite
- tris(2-tert.-butyl-5-methylphenyl)phosphite
- tris(3-methyl-6-t-butylphenyl)phosphite
- NS00053682
- Tris-(6-tert-butyl-m-tolyl)phosphite
- SCHEMBL907125
- 13468-92-3
- DTXSID40928714
- tris(2-tert-butyl-5-methylphenyl) phosphite
-
- Inchi: 1S/C33H45O3P/c1-22-13-16-25(31(4,5)6)28(19-22)34-37(35-29-20-23(2)14-17-26(29)32(7,8)9)36-30-21-24(3)15-18-27(30)33(10,11)12/h13-21H,1-12H3
- InChI Key: BMHHAKYFQUVKJF-UHFFFAOYSA-N
- SMILES: P(OC1C=C(C)C=CC=1C(C)(C)C)(OC1C=C(C)C=CC=1C(C)(C)C)OC1C=C(C)C=CC=1C(C)(C)C
Computed Properties
- Exact Mass: 520.31100
- Monoisotopic Mass: 520.310632
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 37
- Rotatable Bond Count: 9
- Complexity: 607
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.6
- Topological Polar Surface Area: 27.7
Experimental Properties
- Density: g/cm3
- Boiling Point: 552.6°Cat760mmHg
- Flash Point: 361.4°C
- PSA: 41.28000
- LogP: 10.26800
Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI) Customs Data
- HS CODE:2920901900
- Customs Data:
China Customs Code:
2920901900Overview:
2920901900 Phosphite ester.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920901900 VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI) Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
13468-92-3 (Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk